2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone
Description
2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated acetophenone derivative characterized by a pentafluoro-substituted aromatic ring and an iso-pentoxy (-O-C(CH₂)₂CH₂CH₃) group at the 2'-position. This compound belongs to a class of halogenated aromatic ketones, which are widely studied for their unique electronic and steric properties.
Properties
IUPAC Name |
1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O2/c1-7(2)3-4-20-11-9(12(19)13(16,17)18)5-8(14)6-10(11)15/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHITDMTGXJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the following steps:
Etherification: The iso-pentoxy group is introduced via an etherification reaction, where the hydroxyl group of the acetophenone is reacted with iso-pentyl alcohol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Organic Synthesis
2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is utilized as a reagent in organic synthesis. Its unique fluorinated structure enhances reactivity and selectivity in various chemical reactions:
- Fluorination Reactions : The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl group, facilitating nucleophilic attacks and subsequent reactions.
Material Science
The compound has applications in the development of advanced materials:
- Fluorinated Polymers : Used as a building block for synthesizing fluorinated polymers that exhibit high thermal stability and resistance to solvents.
Photochemical Studies
Research indicates that this compound can be used in photochemical studies due to its distinct absorption properties:
- Photochemical Reactivity : Investigations into the photochemical behavior of 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone reveal its potential for use in light-driven reactions and photopolymerization processes.
Case Study 1: Synthesis of Fluorinated Ketones
In a study published in The Journal of Organic Chemistry, researchers explored the synthesis of various fluorinated ketones using 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone as a key intermediate. The study highlighted the compound's effectiveness in producing complex fluorinated structures with high yields and purity levels.
Case Study 2: Development of Fluorinated Coatings
A team from a leading material science laboratory investigated the use of this compound in developing fluorinated coatings for industrial applications. Results showed that coatings derived from 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone exhibited superior water and oil repellency compared to traditional coatings.
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Reagent for synthesizing fluorinated compounds |
| Material Science | Building block for high-performance polymers |
| Photochemical Studies | Investigating light-driven chemical reactions |
Mechanism of Action
The mechanism of action of 2’-iso-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its fluorinated and ether functionalities. The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the ether group can engage in dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Isomers
The following table summarizes key structural analogs and isomers of 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone, highlighting differences in substituents, fluorine positions, and molecular properties:
*Estimated based on structural similarity.
Key Differences in Properties and Reactivity
Electronic Effects: The pentafluoro substitution in 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone creates strong electron-withdrawing effects, enhancing the electrophilicity of the ketone group compared to non-fluorinated analogs like ethyl benzoylacetate (22% enolic character vs. 54% in fluorinated analogs) .
Solubility and Stability: Fluorinated compounds generally exhibit higher lipophilicity, improving solubility in organic solvents. However, the bulky iso-pentoxy group may reduce crystallinity compared to linear alkoxy analogs . Fully fluorinated analogs (e.g., 2',3',4',5',6'-pentafluoroacetophenone) lack alkoxy groups, leading to lower molecular weights and higher volatility .
Fluorinated acetophenones are precursors for pharmaceuticals (e.g., anti-inflammatory agents) and ligands in catalysis, though the iso-pentoxy derivative’s role remains underexplored .
Biological Activity
2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is a synthetic compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone
- Molecular Formula : C14H14F5O
- Molecular Weight : 304.26 g/mol
This structure features a pentafluorinated acetophenone core with an iso-pentoxy substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone exhibits various biological activities. The following sections summarize key findings from studies examining its effects on different biological systems.
Antimicrobial Activity
A study highlighted the compound's potential antimicrobial properties. It was tested against several bacterial and fungal strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli
- Fungal Strains : Candida albicans
The results indicated that the compound demonstrated significant inhibitory effects on the growth of these microorganisms, suggesting its potential use in antimicrobial formulations .
Cytotoxicity and Cell Viability
The cytotoxic effects of 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone were evaluated using various cancer cell lines. The study employed assays to measure cell viability and apoptosis:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Assay Methods : MTT assay for cell viability; Annexin V/PI staining for apoptosis detection.
Results showed that the compound induced dose-dependent cytotoxicity in these cell lines, with notable apoptosis observed at higher concentrations .
The mechanism by which 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone exerts its biological effects appears to involve multiple pathways:
- Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were noted in treated cells, indicating oxidative stress as a potential mechanism contributing to cytotoxicity.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.
Study on Antimicrobial Efficacy
A case study investigated the antimicrobial efficacy of the compound against a panel of pathogens. The Fractional Inhibitory Concentration (FIC) index was calculated to assess synergistic or antagonistic interactions when combined with standard antibiotics:
| Pathogen | FIC Index | Interaction Type |
|---|---|---|
| Staphylococcus aureus | 0.57 | Synergistic |
| Escherichia coli | 1.12 | Non-interactive |
| Candida albicans | 0.74 | Additive |
This study concluded that 2'-iso-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone could enhance the efficacy of certain antibiotics against resistant strains .
Cytotoxicity in Cancer Cells
Another case study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings were summarized in the following table:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 25 | 40 |
| MCF-7 | 30 | 35 |
The results indicated that the compound has a promising profile for further investigation as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
